molecular formula C19H23NO4S B3478631 Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B3478631
M. Wt: 361.5 g/mol
InChI Key: WBWVMWYAYARWHB-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a specialty thiophene derivative designed for research and development applications. This compound belongs to a class of 2-aminothiophene-3-carboxylates known for their significant versatility in medicinal chemistry and materials science . Thiophene derivatives similar to this compound have demonstrated a broad spectrum of biological properties, including anti-inflammatory, antidepressant, antimicrobial, and anticonvulsant activities, making them valuable scaffolds in pharmaceutical research . Furthermore, substituted thiophenes are of great interest for developing functional materials due to their reversible oxidation at low potentials and semiconductor-like behavior upon p-doping, with applications in field-effect transistors (FETs) and organic light-emitting diodes (OLEDs) . The structure features a pivalamido (2,2-dimethylpropanoyl) group at the 2-position and a 4-methoxyphenyl substituent at the 4-position of the thiophene ring, which can influence its electronic properties and intermolecular interactions. Researchers can utilize this building block in the synthesis of more complex molecules, study its structure-activity relationships (SAR), or investigate its photophysical properties. The product is provided with a guaranteed purity level and is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoylamino)-4-(4-methoxyphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-6-24-17(21)15-14(12-7-9-13(23-5)10-8-12)11-25-16(15)20-18(22)19(2,3)4/h7-11H,6H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWVMWYAYARWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate involves multiple steps. One common synthetic route includes the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide. This intermediate undergoes deprotonation at the benzylic position, followed by a [2,3] sigmatropic rearrangement to deliver the gem-difluorohomopropargyl thiolate . Industrial production methods may involve similar multi-step processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution at the Amide Group

RCONHR’+H2OH+/OHRCOOH+H2NR’\text{RCONHR'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RCOOH} + \text{H}_2\text{NR'}

  • Key Data :

    • Pivaloyl groups are resistant to enzymatic hydrolysis but can be cleaved via prolonged exposure to concentrated HCl or NaOH .

    • Reaction with hydrazine or hydroxylamine yields hydrazides or hydroxamic acids, respectively .

Ester Hydrolysis

The ethyl ester at position 3 undergoes hydrolysis to form the corresponding carboxylic acid:

RCOOEt+H2OOHRCOOH+EtOH\text{RCOOEt} + \text{H}_2\text{O} \xrightarrow{\text{OH}^-} \text{RCOOH} + \text{EtOH}

  • Conditions :

    • Basic hydrolysis (NaOH/EtOH, reflux) proceeds efficiently .

    • Acidic hydrolysis (HCl/H2_2O) is slower due to competing side reactions .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles. For example, reaction with isocyanates yields thieno[2,3-d]pyrimidines :

Thiophene-NHCOt-Bu+RNCOThieno[2,3-*d*]pyrimidinone\text{Thiophene-NHCOt-Bu} + \text{RNCO} \rightarrow \text{Thieno[2,3-*d*]pyrimidinone}

  • Mechanism :

    • Nucleophilic attack by the amine on the isocyanate.

    • Cyclization via intramolecular ester participation .

SubstrateReagentProductYield (%)Reference
Ethyl 2-amino-thiophenePhenyl isocyanateThieno[2,3-d]pyrimidinone derivative67–78

Electrophilic Aromatic Substitution

The thiophene ring’s electron-rich nature allows electrophilic substitution, though steric hindrance from the 4-methoxyphenyl group limits reactivity:

  • Nitration : Occurs at position 5 of the thiophene ring under HNO3_3/H2_2SO4_4 .

  • Sulfonation : Requires fuming H2_2SO4_4 and elevated temperatures .

Cross-Coupling Reactions

The 4-methoxyphenyl group may enable Suzuki-Miyaura coupling, though the ester and amide functionalities necessitate careful protection/deprotection strategies :

Thiophene-Br+ArB(OH)2Pd catalystThiophene-Ar\text{Thiophene-Br} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Thiophene-Ar}

Comparative Reactivity of Analogous Compounds

The table below highlights reactivity trends in structurally related thiophene derivatives:

CompoundReactive SiteReaction TypeKey ObservationReference
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Amine, esterCyclocondensationForms pyrimidines with isocyanates
Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate AmineAcylationStable under mild conditions
2-Amino-4,5-dihydrothiophene-3-carbonitriles EnaminonitrileMannich reactionForms hexahydrothienopyrimidines

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation yields by stabilizing transition states .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₄H₁₅N₁O₃S
  • Molecular Weight: Approximately 277.34 g/mol

The compound features a thiophene core that is known for its electronic properties, which can be modulated by substituents such as the methoxy and carboxylate groups. This structural diversity allows for a range of chemical reactivity and biological activity.

Medicinal Chemistry Applications

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate has shown promise in several areas of medicinal chemistry:

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this one have demonstrated the ability to inhibit cell proliferation and induce apoptosis in breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. The proposed mechanisms include:

  • Cell Cycle Arrest: Inducing G1 phase arrest in cancer cells.
  • Apoptosis Induction: Morphological changes consistent with apoptosis observed through Hoechst staining techniques.

Antimicrobial Properties

Thiophene derivatives are also recognized for their antimicrobial activity. This compound may exhibit inhibitory effects against various bacterial strains. The specific interaction mechanisms with microbial targets require further investigation to establish efficacy.

Material Science Applications

The unique electronic properties of thiophene compounds make them suitable candidates for applications in material science:

Organic Electronics

Due to their semiconducting properties, thiophene derivatives can be utilized in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs). This compound can potentially enhance the efficiency of these devices through improved charge transport properties.

Polymer Chemistry

Incorporating this compound into polymer matrices may lead to the development of new materials with tailored properties for specific applications, such as sensors or conductive films.

Synthesis and Modification

The synthesis of this compound typically involves several steps that must be optimized for yield and purity:

  • Formation of the Thiophene Core: Utilizing appropriate precursors to construct the thiophene ring.
  • Introduction of Functional Groups: Employing acylation reactions to attach the dimethylpropanoyl amino group.
  • Final Esterification: Converting the carboxylic acid into an ester form with ethyl alcohol.

Each synthetic step is crucial for ensuring the compound's desired properties and biological activity.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylateContains an amino group and methoxy-substituted phenylLacks the dimethylpropanoyl group
Ethyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylateSimilar thiophene structure but different phenolic substitutionDifferent substitution pattern affects reactivity
3-Amino-thiophene derivativesGeneral class with varying substitutionsBroad range of biological activities depending on substitutions

This table illustrates the structural uniqueness of this compound compared to other thiophene derivatives, highlighting its potential enhanced biological activity due to specific functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in the substituents at the 2-amino/acylamido and 4-aryl positions. Key comparisons include:

Table 1: Structural and Functional Group Comparisons
Compound Name 2-Position Substituent 4-Position Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2,2-Dimethylpropanoyl (pivaloyl) 4-Methoxyphenyl Ester, Amide, Methoxy ~351.4 (calculated)
Ethyl 2-(3-chloropropanamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate 3-Chloropropanoyl 4-Methoxyphenyl Ester, Amide, Chlorine, Methoxy ~389.9 (calculated)
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Amino (-NH₂) 4-Chlorophenyl Ester, Amino, Chlorine 269.7
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Cyanoacrylamido 4-Hydroxyphenyl, 4,5-dimethyl Ester, Amide, Cyano, Hydroxy 369 (M-1)
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Amino (-NH₂) 4-Cyclohexylphenyl Ester, Amino, Cyclohexyl 329.46
Key Observations:
  • 2-Position Modifications: The pivaloyl group in the target compound provides steric bulk and hydrophobicity compared to smaller substituents like amino (-NH₂) or chloro-propanoyl groups. This may enhance metabolic stability by shielding the amide bond from enzymatic hydrolysis .
  • 4-Position Aryl Substitutions: Methoxy (target compound) and hydroxy groups (e.g., ) offer hydrogen-bonding capabilities, influencing solubility and target affinity. Methoxy groups, however, are less polar than hydroxy, which may reduce aqueous solubility but improve membrane permeability .

Physicochemical Properties

  • logP and Solubility: The target compound’s logP is estimated at ~5.9 (similar to ), indicating high lipophilicity. In contrast, hydroxy-substituted analogs (logP ~3.5–4.0) exhibit better aqueous solubility . Chlorine or cyano groups increase molecular polarity but may reduce metabolic stability due to reactive sites .

Biological Activity

Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C18H25N1O3S1
  • Molecular Weight : 341.46 g/mol

Recent studies have explored the antitumor activity of this compound through various mechanisms, including apoptosis induction and cell cycle arrest. The following sections summarize key findings:

  • Apoptosis Induction :
    • The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer). In vitro studies indicated an IC50 value of approximately 23.2 µM, demonstrating significant cytotoxicity against these cells .
    • Flow cytometry analysis revealed increased early (AV+/PI−) and late (AV+/PI+) apoptotic cell populations compared to untreated controls, suggesting that the compound effectively triggers programmed cell death .
  • Cell Cycle Arrest :
    • The compound caused G2/M phase arrest in the cell cycle, with a notable increase in the percentage of cells in this phase (25.56% compared to 17.23% for control). This indicates a disruption in normal cell cycle progression, contributing to its antiproliferative effects .
  • In Vivo Studies :
    • In animal models, the compound demonstrated a reduction in tumor weight and volume when administered alongside standard chemotherapy agents like 5-Fluorouracil (5-FU). The results showed a tumor mass reduction of up to 54% compared to untreated controls .

Table 1: Summary of Biological Activity Studies

StudyCell LineIC50 (µM)Mechanism of ActionObservations
MCF-723.2ApoptosisSignificant increase in apoptotic cells
SEC-bearing miceN/ATumor growth inhibitionTumor mass reduced by 54%
Various cancer lines49.9Cell cycle arrestInduced G2/M phase arrest

Additional Findings

  • Toxicity Assessment :
    • Toxicological evaluations indicated that the compound has a favorable safety profile with minimal hepatotoxicity observed in treated animals compared to controls .
  • Synergistic Effects :
    • The compound exhibited synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate, and how can purity be optimized?

  • Methodology : The Gewald reaction is a foundational approach for synthesizing thiophene-3-carboxylate derivatives. For this compound, start with 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate as a precursor. Acylation with 2,2-dimethylpropanoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions is recommended . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate) .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm, ester carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]+^+ at m/z 403.4) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of the 3D structure, as demonstrated for analogous thiophene derivatives .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Based on SDS data for structurally similar thiophene carboxylates:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols (specific target organ toxicity—respiratory system) .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizing agents .

Q. How can researchers design initial bioactivity screening assays for this compound?

  • Methodology : Prioritize assays based on structural analogs:

  • Antioxidant Activity : DPPH radical scavenging assay (IC50_{50} values compared to ascorbic acid) .
  • Anti-inflammatory Potential : Carrageenan-induced rat paw edema model, measuring COX-2 inhibition .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish preliminary safety profiles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with halogenated or alkylated aryl rings) to assess electronic effects on antioxidant activity .
  • Ester vs. Amide Optimization : Compare ethyl ester derivatives with methyl or tert-butyl esters to evaluate metabolic stability .
  • Data Analysis : Use multivariate regression models to correlate logP (XlogP ~4.0) with bioavailability .

Q. What computational strategies are effective for predicting this compound’s binding affinity to target proteins?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Focus on hydrogen bonding with the 2,2-dimethylpropanoyl group .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex .

Q. How can researchers resolve contradictions in synthetic yields reported across different methods?

  • Methodology :

  • DoE Approach : Apply factorial design to optimize reaction parameters (e.g., temperature, solvent polarity). For example, higher yields (>70%) are achieved in DMF at 80°C compared to THF .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted acyl chloride) and adjust stoichiometry .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models?

  • Methodology :

  • PK/PD Modeling : Measure plasma half-life (e.g., via LC-MS/MS) to correlate in vitro IC50_{50} with effective in vivo doses .
  • Metabolite Profiling : Identify hepatic metabolites using HR-MS/MS to explain reduced activity in animal models .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate

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